molecular formula C9H13NO2 B3348569 Octahydroquinoline-2,6-dione CAS No. 179685-97-3

Octahydroquinoline-2,6-dione

Cat. No.: B3348569
CAS No.: 179685-97-3
M. Wt: 167.2 g/mol
InChI Key: RZRJOXZONQZTRE-UHFFFAOYSA-N
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Description

Octahydroquinoline-2,6-dione is a heterocyclic organic compound with the molecular formula C9H13NO2 It is a derivative of quinoline, characterized by the presence of two ketone groups at the 2 and 6 positions of the octahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Octahydroquinoline-2,6-dione can be synthesized through several methods. One common approach involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione, 1,3-diaryl-2-propen-1-one, and ammonium acetate under solvent-free conditions using infrared irradiation. This method yields the desired compound in 67.6% to 86.5% . Another method involves the condensation of 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones, using acetic acid as a solvent and p-toluenesulphonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydroquinoline-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Octahydroquinoline-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.

    Industry: this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of octahydroquinoline-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting various cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Octahydroquinoline-2,6-dione can be compared with other similar compounds, such as:

    Quinoline: A parent compound with a simpler structure and different reactivity.

    Tetrahydroquinoline: A reduced form with different chemical properties and applications.

    Quinoline-2,4-dione: A similar compound with different substitution patterns and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3,4,4a,5,7,8,8a-octahydroquinoline-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6,8H,1-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRJOXZONQZTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604389
Record name Octahydroquinoline-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179685-97-3
Record name Octahydroquinoline-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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